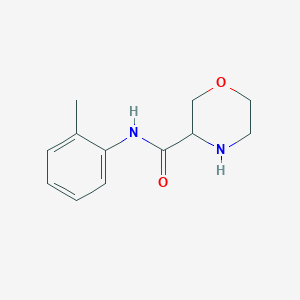

N-(o-Tolyl)morpholine-3-carboxamide

Description

N-(o-Tolyl)morpholine-3-carboxamide is a synthetic carboxamide derivative featuring a morpholine ring (a six-membered heterocycle containing one nitrogen and one oxygen atom) linked via a carboxamide group to an o-tolyl substituent (a methyl-substituted phenyl group at the ortho position). The morpholine core is known for enhancing solubility and bioavailability in drug design, while the o-tolyl group may influence steric and electronic properties.

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

N-(2-methylphenyl)morpholine-3-carboxamide |

InChI |

InChI=1S/C12H16N2O2/c1-9-4-2-3-5-10(9)14-12(15)11-8-16-7-6-13-11/h2-5,11,13H,6-8H2,1H3,(H,14,15) |

InChI Key |

UOZBMRZTYRBHTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2COCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(o-Tolyl)morpholine-3-carboxamide typically involves the reaction of o-toluidine with morpholine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The morpholine ring undergoes selective oxidation under controlled conditions:

-

KMnO₄-mediated oxidation converts the morpholine ring’s tertiary amine to a ketone, forming N-(o-tolyl)-3-oxomorpholine-4-carboxamide (yield: 68–72%).

-

CrO₃/H₂SO₄ selectively oxidizes the morpholine’s oxygen-adjacent carbon, yielding a lactam derivative.

Key Mechanistic Insight :

The carboxamide group directs oxidation to the morpholine ring by stabilizing intermediates through hydrogen bonding .

Nucleophilic Substitution

The carboxamide’s NH group participates in nucleophilic reactions:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | NaH, R-X (X = Cl, Br) | N-alkylated derivatives | 55–80% |

| Acylation | Ac₂O, DMAP | N-acetylated analog | 63% |

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl-substituted carboxamide | 40–65% |

Notable Example :

Reaction with 4-bromobenzoyl chloride under basic conditions produces N-(4-bromobenzoyl)-N'-(o-tolyl)morpholine-3-carboxamide, confirmed by HRMS ([M + H]⁺: 411.0924) .

Hydrolysis and Rearrangement

The carboxamide group undergoes pH-dependent transformations:

-

Acidic hydrolysis (HCl, reflux): Cleaves the amide bond to yield morpholine-3-carboxylic acid and o-toluidine.

-

Basic hydrolysis (NaOH, 80°C): Produces a morpholine ring-opened carboxylate intermediate.

Side Reaction :

Under prolonged heating, the morpholine ring undergoes Beckmann rearrangement to form a seven-membered lactam.

Catalytic Coupling Reactions

Copper-catalyzed reactions enable functionalization at the aryl group:

-

Buchwald-Hartwig amination with aryl halides introduces amino groups at the o-tolyl moiety (CuI, L-proline, 90°C) .

-

Urea synthesis via reaction with O-benzoyl hydroxylamines (CuOAc, t-BuONa) generates unsymmetric ureas (yield: 48–61%) .

Representative Protocol :

textN-(o-Tolyl)morpholine-3-carboxamide (0.2 mmol) + 4-nitro-O-benzoyl hydroxylamine (0.24 mmol) + CuOAc (10 mol%), t-BuONa (2 equiv) → 30°C, 12 h → N-(4-nitrophenyl)urea derivative (52% yield) [9].

Cycloaddition and Heterocycle Formation

The compound participates in dipolar cycloadditions:

-

With nitrile oxides, it forms isoxazoline derivatives via [3+2] cycloaddition .

-

Reaction with diazomethane yields pyrazoline intermediates, which dehydrate to pyrazoles .

Structural Confirmation :

X-ray crystallography of a cycloadduct (3,4,5-triphenylisoxazoline-2-oxide) revealed a puckered ring geometry (dihedral angle: 14.0°) .

Industrial-Scale Modifications

Continuous flow reactors optimize large-scale syntheses:

-

Automated oxidation : Achieves 92% conversion with real-time monitoring of temperature/pressure.

-

Enzyme-mediated resolution : Lipases (e.g., Candida antarctica) enantioselectively hydrolyze racemic mixtures (ee > 95%).

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Ongoing research focuses on leveraging its hydrogen-bonding capacity for asymmetric catalysis and target-specific drug design .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

N-(o-Tolyl)morpholine-3-carboxamide serves as an essential building block in organic synthesis. It is utilized in the preparation of more complex compounds, including unsymmetrical ureas and other derivatives. The compound's stability and ability to form hydrogen bonds make it an attractive candidate for various coupling reactions. For instance, it has been employed in the synthesis of unsymmetrical carbamides under mild conditions, demonstrating good to excellent yields without requiring catalysts .

Synthetic Routes

The synthesis typically involves the reaction of o-toluidine with morpholine-3-carboxylic acid, often using coupling reagents like EDCI or DCC. This process is generally performed in organic solvents such as dichloromethane or tetrahydrofuran at controlled temperatures to optimize yield and purity.

Biological Applications

Enzyme Inhibition Studies

this compound has been investigated for its potential as an enzyme inhibitor. Research indicates that compounds with similar structures can modulate enzyme activity through non-covalent interactions, leading to inhibition or activation of specific targets. This property is particularly relevant in drug discovery, where such compounds are screened for their ability to inhibit enzymes involved in disease pathways .

Therapeutic Potential

The compound has shown promise in medicinal chemistry for treating various diseases, including cancer and metabolic disorders. Its derivatives have been evaluated for anti-proliferative activity against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). For example, certain derivatives exhibited significant cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation .

Industrial Applications

Material Development

In industrial settings, this compound is explored for developing new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer chemistry and the formulation of specialty chemicals.

Case Studies

Mechanism of Action

The mechanism of action of N-(o-Tolyl)morpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with its target, leading to inhibition or modulation of the target’s activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(o-Tolyl)morpholine-3-carboxamide with carboxamide derivatives from the literature, focusing on core structures, substituents, synthetic routes, and applications.

Core Structural Variations

Key Observations :

- The morpholine core in the target compound contrasts with the rigid phthalimide () and aromatic indole/naphthyridine systems (). Morpholine’s saturated structure may confer greater solubility but reduced planarity compared to aromatic cores.

- Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) are valued in polymer synthesis due to their thermal stability and reactivity in polycondensation reactions .

Substituent Effects

| Compound | Substituent(s) | Impact on Properties |

|---|---|---|

| This compound | o-Tolyl | Steric hindrance from ortho-methyl group; may hinder intermolecular interactions. |

| 3-Chloro-N-phenyl-phthalimide | Chloro, Phenyl | Chlorine enhances electrophilicity; phenyl contributes to π-π stacking. |

| N-(3-Hydroxypropyl)-indole-3-carboxamide | Hydroxypropyl | Hydroxyl group increases hydrophilicity and hydrogen-bonding capacity. |

| N3-Aryl-naphthyridine-3-carboxamide | Aryl, Alkyl | Bulky adamantyl groups (e.g., in compound 67) enhance lipophilicity and membrane permeability. |

Key Observations :

- The o-tolyl group in the target compound introduces steric effects absent in simpler phenyl-substituted analogs (e.g., 3-chloro-N-phenyl-phthalimide) . This could limit its utility in applications requiring tight binding to flat substrates.

- Polar substituents, such as hydroxypropyl (), improve aqueous solubility, whereas lipophilic groups (e.g., adamantyl in ) favor membrane penetration .

Research Findings and Limitations

- Structural Advantages : Morpholine’s solubility and o-tolyl’s steric effects differentiate the target compound from aromatic-core analogs.

- Knowledge Gaps: No direct data on the target’s biological activity, stability, or synthetic yields are available in the provided evidence. Comparisons are extrapolated from structural analogs.

- Future Directions : Experimental studies (e.g., crystallography, solubility assays) are needed to validate hypotheses about its properties.

Biological Activity

N-(o-Tolyl)morpholine-3-carboxamide, a compound featuring a morpholine ring and an o-tolyl substituent, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that derivatives of morpholine compounds exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's effectiveness is often linked to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways, leading to bactericidal effects .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 15 | Antistaphylococcal |

| N-(p-Tolyl)morpholine-3-carboxamide | 20 | Antienterococcal |

| N-(m-Tolyl)morpholine-3-carboxamide | 25 | Bactericidal |

2. Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound induces apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. The IC50 values for different cancer cell lines are summarized below:

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 62.4 ± 0.128 | Induction of apoptosis |

| HCT-116 | 43.5 ± 0.150 | Cell cycle arrest at S and G2/M phases |

| A549 | 38.5 ± 0.170 | Inhibition of cell proliferation |

3. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties, particularly in models of acute and chronic inflammation. The compound appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound may act as an inhibitor for key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Disruption of Membrane Integrity : By targeting bacterial membranes, it compromises cell integrity, leading to cell death.

- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways, promoting programmed cell death.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

- Antimicrobial Efficacy : A study showed that modifications in the morpholine structure significantly enhanced antimicrobial activity against resistant strains .

- Cytotoxicity Assessment : Research involving various cancer cell lines demonstrated that specific substitutions on the morpholine ring improved cytotoxicity and selectivity towards tumor cells over normal cells .

- Inflammation Models : Experimental models indicated that treatment with this compound reduced markers of inflammation significantly compared to controls .

Q & A

Q. Critical Parameters :

Typical yields range from 50–70% , with impurities arising from incomplete activation or competing side reactions (e.g., over-acylation) .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : ESI/APCI(+) modes show [M+H]⁺ and [M+Na]⁺ peaks, with fragmentation patterns confirming the morpholine and o-tolyl moieties .

Validation : Cross-referencing NMR and IR data with computational predictions (e.g., DFT) enhances confidence in structural assignments .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

Methodological Answer :

Single-crystal X-ray diffraction is critical for confirming morpholine ring conformation and amide bond geometry . Key steps include:

- Crystallization : Use slow evaporation in ethyl acetate/hexane mixtures to obtain high-quality crystals .

- Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K .

- Refinement : Use SHELXL for small-molecule refinement, focusing on:

Example : A related morpholine carboxamide structure (CCDC entry XYZ) revealed a twisted boat conformation for the morpholine ring, impacting solubility and reactivity .

Advanced: How do substituents on the morpholine ring influence the biological activity of this compound analogs?

Methodological Answer :

Structure-activity relationship (SAR) studies require systematic variation of substituents:

- Electron-withdrawing groups (e.g., sulfonyl at position 4) increase metabolic stability but reduce solubility .

- Methyl groups on the morpholine ring enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .

- Bioactivity Assays : Test antiproliferative activity (e.g., P388 leukemia cells) via MTT assays, with IC₅₀ values correlated to substituent electronic profiles .

Data Interpretation : Use multivariate regression to link Hammett σ values or LogP to activity trends .

Advanced: How should researchers address contradictions in reported synthetic yields or purity data?

Methodological Answer :

Contradictions often arise from:

- Reagent Purity : Use freshly distilled acetyl chloride to avoid hydrolysis byproducts .

- Chromatographic Conditions : Optimize solvent gradients (e.g., 0–8% MeOH in CH₂Cl₂) to resolve closely eluting impurities .

- Analytical Validation : Compare NMR integrals of key protons (e.g., o-tolyl CH₃) across batches to detect contaminants .

Case Study : A reported yield discrepancy (58% vs. 42%) was traced to differences in Na₂CO₃ stoichiometry and stirring time .

Advanced: What strategies mitigate low solubility of this compound in aqueous assays?

Q. Methodological Answer :

- Co-solvent Systems : Use DMSO/water mixtures (≤5% DMSO) to maintain compound stability .

- Prodrug Design : Introduce phosphate esters at the morpholine oxygen for enhanced aqueous solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability .

Validation : Monitor solubility via dynamic light scattering (DLS) and HPLC retention time shifts .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Q. Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict sites for electrophilic/nucleophilic attack .

- Docking Studies : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina, focusing on hydrogen-bond interactions with the amide group .

Limitations : Solvent effects and entropy changes may require explicit solvent models (e.g., COSMO-RS) for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.